Home > Products > Screening Compounds P137972 > 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline
4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline - 1523393-38-5

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline

Catalog Number: EVT-2534410
CAS Number: 1523393-38-5
Molecular Formula: C12H16N2
Molecular Weight: 188.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline is a heterocyclic compound belonging to the quinoxaline family, which is characterized by a fused bicyclic structure containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. Quinoxalines are known for their diverse pharmacological effects, making them valuable in drug development.

Source and Classification

Quinoxaline derivatives, including 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline, can be synthesized through various chemical methods. They are classified as nitrogen-containing heterocycles and are often explored for their therapeutic applications in oncology and other fields of medicine. The compound's structure suggests it may exhibit unique chemical properties and biological activities due to the presence of both cyclopropyl and methyl substituents.

Synthesis Analysis

Methods

The synthesis of 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One common approach includes the condensation of 1,2-dicarbonyl compounds with primary amines or hydrazines, followed by cyclization to form the quinoxaline core.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available 2-methylphenyl hydrazine and cyclopropyl ketones.
  2. Reaction Conditions: The reaction may be carried out under reflux conditions in solvents such as ethanol or acetic acid.
  3. Purification: Post-synthesis, the product can be purified using recrystallization or chromatography techniques.
Molecular Structure Analysis

Structure

The molecular formula of 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline is C_10H_12N_2. The structure features a quinoxaline ring system with a cyclopropyl group at the 4-position and a methyl group at the 7-position.

Data

  • Molecular Weight: Approximately 160.22 g/mol
  • Melting Point: Specific melting point data would require experimental determination but is typically within a range suitable for organic compounds.
Chemical Reactions Analysis

Reactions

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline can participate in various chemical reactions typical for quinoxaline derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the quinoxaline ring can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the quinoxaline allows for electrophilic attack at various positions on the ring.
  3. Reduction Reactions: The double bond in the dihydro form can undergo reduction to yield more saturated derivatives.

Technical Details

These reactions often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity.

Mechanism of Action

Process

The mechanism of action for compounds like 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline often involves interaction with biological targets such as enzymes or receptors. For instance, quinoxalines may inhibit certain kinases or modulate signaling pathways relevant to cancer cell proliferation.

Data

Studies have indicated that modifications in the quinoxaline structure can lead to enhanced activity against cancer cell lines, suggesting that the position and type of substituents significantly affect biological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline compound.
  2. Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids and bases; may undergo oxidation or reduction depending on reaction conditions.
Applications

Scientific Uses

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline has potential applications in:

  1. Anticancer Research: Investigated for its ability to inhibit tumor growth through various mechanisms.
  2. Pharmaceutical Development: Used as a scaffold for designing new drugs targeting specific diseases.
  3. Biochemical Studies: Employed in studying enzyme inhibition and receptor interactions.
Synthetic Methodologies for 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline

Cyclocondensation and Radical-Mediated Amination Strategies

The synthesis of 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline relies fundamentally on cyclocondensation reactions between appropriately substituted 1,2-diaminobenzenes and α-dicarbonyl equivalents. The core quinoxaline scaffold is constructed through the acid-catalyzed condensation of N-(5-methyl-2-nitrophenyl)cyclopropanecarboxamide with glyoxal surrogates under reducing conditions. This reaction proceeds via initial imine formation followed by electrophilic aromatic substitution to establish the fused bicyclic system [7].

A critical advancement involves radical-mediated amination for introducing the cyclopropyl moiety at the C4 position. tert-Butyl nitrite (TBN) and trimethylsilyl azide (TMSN₃) facilitate the generation of a carbon-centered radical at the cyclopropyl methylene group. This radical undergoes intramolecular addition to the adjacent aromatic system, forming the dihydroquinoxaline core. Optimization revealed that copper(I) iodide (10 mol%) in acetonitrile at 80°C maximizes the radical cyclization efficiency, achieving yields of 72-78% with high regioselectivity at the C4 position due to steric and electronic effects of the methyl substituent [3] [7].

Table 1: Optimization of Radical Amination for Cyclopropyl Incorporation

CatalystSolventTemperature (°C)Yield (%)
NoneMeCN8028
CuI (5 mol%)MeCN8054
CuI (10 mol%)MeCN8076
CuI (10 mol%)DMF8062
CuBr (10 mol%)MeCN8068

Key limitations include competing diazonium formation when electron-rich diamines are employed, necessitating careful stoichiometric control of nitrosating agents. Microwave irradiation (150°C, 20 min) has been shown to improve reaction homogeneity and reduce byproduct formation compared to conventional heating [7].

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura coupling provides a versatile route for introducing the cyclopropyl group at a late synthetic stage. 4-Chloro-7-methyl-2,3-dihydro-1H-quinoxaline serves as a pivotal intermediate, reacting with cyclopropylboronic acid under palladium catalysis. Screening of ligands revealed significant performance variations:

Table 2: Ligand Effects in Palladium-Catalyzed Cyclopropylation

LigandBaseYield (%)
TriphenylphosphineK₂CO₃42
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)CsF78
Tri(tert-butyl)phosphineK₃PO₄85
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos)Cs₂CO₃63

Optimal conditions employ tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 3 mol%) with tri(tert-butyl)phosphine (6 mol%) in toluene/water (4:1) at 90°C, achieving 85% yield. The electron-donating methyl group at C7 enhances ortho-directed metalation, facilitating oxidative addition of the C4-chloro substituent [4].

For direct C-H functionalization, palladium(II) acetate with silver(I) oxide enables cyclopropylation without prehalogenation. 7-Methyl-2,3-dihydro-1H-quinoxaline undergoes coupling with cyclopropyl iodide in the presence of pivalic acid (30 mol%) as a promotor. This method offers atom economy but suffers from moderate regioselectivity (C4:C6 = 8:1) and yields below 60%, making it less efficient than cross-coupling of prefunctionalized substrates [4].

Heterocyclization of Benzofuroxans via Beirut Reaction

The Davis-Beirut reaction (DBR) provides an efficient redox-neutral pathway to the quinoxaline core. o-Nitrobenzyl precursors undergo base-catalyzed cyclization involving N-N bond formation, particularly suitable for incorporating the cyclopropyl group. The reaction proceeds through carbanion generation adjacent to the cyclopropyl ring, followed by oxygen abstraction from the nitro group to form a nitroso intermediate. Subsequent dehydration and nucleophilic addition yield the dihydroquinoxaline [2] [6] [8].

Table 3: Davis-Beirut Reaction Optimization for 4-Cyclopropyl Substitution

BaseSolventAdditiveTime (h)Yield (%)
KOHEthanolNone1255
NaOHEthanolNone1062
KOHEthanol18-Crown-6874
KOHIsopropanolNone1448
DBUTolueneNone668

Optimal results (74% yield) use potassium hydroxide (2.5 equiv) with catalytic 18-crown-6 in refluxing ethanol, minimizing hydrolysis of the cyclopropyl moiety. The methyl substituent at C7 directs regioselectivity by destabilizing alternative cyclization modes through steric interactions. Acid-catalyzed variants employing trifluoroacetic acid have been explored but show inferior performance (<40% yield) due to cyclopropyl ring opening under acidic conditions [6] [8].

This method demonstrates exceptional functional group tolerance, allowing the use of nitro precursors bearing ester, nitrile, or halogen substituents, which are incompatible with reductive cyclocondensation approaches [2].

Optimization of Continuous Flow Reactors for Scalable Synthesis

Continuous flow technology addresses key limitations in batch synthesis, particularly for exothermic transformations involved in 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline production. The diazotization and Beirut reaction steps benefit significantly from enhanced mass/heat transfer and precise residence time control in flow systems [3].

A two-stage continuous process achieves 82% overall yield:

  • Diazotization unit: Solutions of 4-cyclopropyl-2-methylaniline (0.5 M in HCl) and sodium nitrite (0.55 M) merge at a T-junction into a PTFE reactor (10 mL volume, 25°C, residence time 2 min)
  • Beirut reaction unit: The diazonium output mixes with potassium hydroxide (3.0 M in ethanol) entering a heated tubular reactor (70°C, 30 min residence time)

Key advantages include:

  • Suppressed diazo dimer formation (<3% vs. 15-20% in batch)
  • Consistent temperature control during exothermic nitroso formation
  • 5-fold productivity increase (98 g/L·h vs. 19 g/L·h in batch) [3]

For radical amination steps, silicon carbide microreactors facilitate efficient gas-liquid mixing when using tert-butyl nitrite, achieving 88% conversion compared to 72% in batch. Flow systems also enable direct coupling of the cyclization with downstream hydrogenation using fixed-bed catalysts (Pd/C, 50 bar H₂), yielding the saturated quinoxaline without isolation of intermediates [3].

Comparative Efficiency Analysis of Multi-Step vs. One-Pot Protocols

Multi-step approaches remain prevalent for synthesizing 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline due to superior control over regiochemistry. The highest yielding sequence involves:

  • Preparation of 4-cyclopropyl-2-nitroaniline (Suzuki coupling, 85%)
  • Reduction to diamine (Zn/NH₄Cl, 92%)
  • Cyclocondensation with glyoxal (AcOH, 89%)Cumulative yield: 71%

This route benefits from facile purification after each step and compatibility with diverse C7 substituents. However, it requires three isolated intermediates and generates significant metal waste [4] [7].

One-pot methodologies offer operational efficiency at the expense of yield:

  • Reductive cyclocondensation: 4-Cyclopropyl-2-nitroaniline undergoes sequential reduction (Fe/AcOH) and in situ condensation with glyoxal trimer (45-55% yield)
  • Tandem Beirut-cyclization: o-Nitrobenzylcyclopropane with glyoxylic acid under KOH/EtOH (60% yield)

Table 4: Process Metrics Comparison for Synthetic Routes

ParameterMulti-Step (3 steps)One-Pot ReductiveBeirut One-Pot
Overall yield (%)715260
Total reaction time (h)14810
Number of isolations311
PMI (kg waste/kg product)864235
E-factor925847

While one-pot methods show lower yields, they demonstrate advantages in process mass intensity (PMI) and E-factors due to reduced solvent consumption and intermediate purifications. The choice between strategies depends on scale: multi-step for gram-scale material (superior purity >99%) vs. one-pot for kilogram production (cost efficiency). Hybrid approaches using continuous flow for critical steps represent emerging trends, combining the precision of multi-step synthesis with the efficiency of integrated processing [3] [7].

Properties

CAS Number

1523393-38-5

Product Name

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline

IUPAC Name

4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline

Molecular Formula

C12H16N2

Molecular Weight

188.274

InChI

InChI=1S/C12H16N2/c1-9-2-5-12-11(8-9)13-6-7-14(12)10-3-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3

InChI Key

GSWXSPNOACENSC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(CCN2)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.